molecular formula C8H8BrF B3120668 2-Bromo-4-fluoro-1,3-dimethylbenzene CAS No. 26829-82-3

2-Bromo-4-fluoro-1,3-dimethylbenzene

Cat. No.: B3120668
CAS No.: 26829-82-3
M. Wt: 203.05 g/mol
InChI Key: PZHZJWQDQIZGEE-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-1,3-dimethylbenzene is an organic compound with the molecular formula C8H8BrF. It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and two methyl groups. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4-fluoro-1,3-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 4-fluoro-1,3-dimethylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure selective substitution at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-1,3-dimethylbenzene in chemical reactions involves electrophilic aromatic substitution. The bromine atom on the benzene ring acts as a leaving group, allowing nucleophiles to attack the aromatic ring and form new bonds. This process is facilitated by the electron-withdrawing effects of the fluorine atom, which stabilizes the intermediate carbocation formed during the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-fluoro-1,3-dimethylbenzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromine and fluorine atoms, along with two methyl groups, makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-bromo-1-fluoro-2,4-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF/c1-5-3-4-7(10)6(2)8(5)9/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHZJWQDQIZGEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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